Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate
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Overview
Description
Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-acetamidophenylamine, followed by coupling with 4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated control systems ensures consistent quality and yield. The reaction mixture is typically purified through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may require catalysts like palladium or specific acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property is utilized in various applications, such as pH indicators and dyes. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-((4-acetamidophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate
- Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2-sulphonate
Uniqueness
Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate is unique due to its specific structural arrangement, which provides distinct color properties and stability. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes .
Properties
CAS No. |
71002-19-2 |
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Molecular Formula |
C24H19N6NaO5S |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
sodium;3-[(4-acetamidophenyl)diazenyl]-4-amino-5-hydroxy-6-phenyldiazenylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C24H20N6O5S.Na/c1-14(31)26-15-7-9-17(10-8-15)28-30-20-13-21(36(33,34)35)18-11-12-19(24(32)22(18)23(20)25)29-27-16-5-3-2-4-6-16;/h2-13,32H,25H2,1H3,(H,26,31)(H,33,34,35);/q;+1/p-1 |
InChI Key |
JZEMDMQSSTZESF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C3C=CC(=C(C3=C2N)O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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